molecular formula C12H18N4O2 B15051362 (4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one

(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one

Cat. No.: B15051362
M. Wt: 250.30 g/mol
InChI Key: MPXJZNRKYQYZJA-UTLUCORTSA-N
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Description

(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one is a complex organic compound that features a unique combination of a pyridoazepine core and an oxadiazole ring. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one typically involves multi-step organic reactions. The starting materials might include a decahydro-1H-pyrido[3,4-d]azepin-1-one derivative and a 3-methyl-1,2,4-oxadiazole precursor. Common synthetic steps could involve:

    Formation of the oxadiazole ring: This might be achieved through cyclization reactions involving nitrile oxides and amidines.

    Coupling reactions: The oxadiazole ring could be coupled to the pyridoazepine core using reagents like coupling agents (e.g., EDC, DCC) under specific conditions (e.g., temperature, solvent).

Industrial Production Methods

Industrial production of such compounds would require optimization of the synthetic route for scalability, cost-effectiveness, and safety. This might involve:

    Optimization of reaction conditions: To maximize yield and purity.

    Use of continuous flow reactors: For better control over reaction parameters and scalability.

Chemical Reactions Analysis

Types of Reactions

(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in carbon tetrachloride.

Major Products

The major products formed from these reactions would depend on the specific functional groups involved and the reaction conditions.

Scientific Research Applications

Chemistry

In chemistry, (4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one could be used as a building block for the synthesis of more complex molecules.

Biology

In biological research, this compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.

Industry

In the industrial sector, such compounds could be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one would depend on its specific biological target. Typically, such compounds might interact with enzymes or receptors, modulating their activity through binding interactions.

Comparison with Similar Compounds

Similar Compounds

    (4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-decahydro-1H-pyrido[3,4-d]azepin-1-one: can be compared with other pyridoazepine derivatives and oxadiazole-containing compounds.

Uniqueness

The uniqueness of this compound lies in its specific combination of the pyridoazepine core and the oxadiazole ring, which might confer unique biological activities or chemical reactivity.

Properties

Molecular Formula

C12H18N4O2

Molecular Weight

250.30 g/mol

IUPAC Name

(4R,4aS,9aS)-4-(3-methyl-1,2,4-oxadiazol-5-yl)-2,3,4,4a,5,6,7,8,9,9a-decahydropyrido[3,4-d]azepin-1-one

InChI

InChI=1S/C12H18N4O2/c1-7-15-12(18-16-7)10-6-14-11(17)9-3-5-13-4-2-8(9)10/h8-10,13H,2-6H2,1H3,(H,14,17)/t8-,9+,10+/m1/s1

InChI Key

MPXJZNRKYQYZJA-UTLUCORTSA-N

Isomeric SMILES

CC1=NOC(=N1)[C@H]2CNC(=O)[C@@H]3[C@H]2CCNCC3

Canonical SMILES

CC1=NOC(=N1)C2CNC(=O)C3C2CCNCC3

Origin of Product

United States

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